Benzyl N-{3-[(3-aminopropyl)carbamoyl]propyl}carbamate hydrochloride is a chemical compound that has garnered attention in various scientific fields due to its potential applications in organic synthesis, medicinal chemistry, and biochemistry. This compound is classified as a carbamate derivative and is recognized for its role as a reagent and intermediate in chemical reactions.
Benzyl N-{3-[(3-aminopropyl)carbamoyl]propyl}carbamate hydrochloride falls under the category of organic compounds, specifically carbamates. Its molecular formula is , with a molecular weight of 338.3 g/mol. The compound's IUPAC name reflects its structural components, indicating the presence of both benzyl and carbamoyl groups.
The synthesis of Benzyl N-{3-[(3-aminopropyl)carbamoyl]propyl}carbamate hydrochloride typically involves the following steps:
The reaction conditions are optimized to maximize yield while minimizing by-products. Typically, the reaction is conducted under an inert atmosphere to prevent moisture interference.
The molecular structure of Benzyl N-{3-[(3-aminopropyl)carbamoyl]propyl}carbamate hydrochloride features a benzyl group attached to a carbamate moiety, which in turn connects to a propyl chain containing an amino group. The compound's structure can be represented using various notations:
InChI=1S/C14H23N3O2.2ClH/c15-8-4-9-16-10-5-11-17-14(18)19-12-13-6-2-1-3-7-13;;/h1-3,6-7,16H,4-5,8-12,15H2,(H,17,18);2*1H
C1=CC=C(C=C1)COC(=O)NCCCNCCCN.Cl.Cl
The compound has a molecular weight of 338.3 g/mol and exhibits distinct chemical properties that are crucial for its applications in research .
Benzyl N-{3-[(3-aminopropyl)carbamoyl]propyl}carbamate hydrochloride can participate in several types of chemical reactions:
These reactions are typically conducted in polar solvents under controlled temperatures to ensure optimal yields and selectivity.
The mechanism of action for Benzyl N-{3-[(3-aminopropyl)carbamoyl]propyl}carbamate hydrochloride involves its interaction with biological targets such as enzymes or receptors. Upon binding to these targets, the compound can modulate their activity, leading to either inhibition or activation of specific biochemical pathways.
The exact molecular targets and pathways affected by this compound can vary based on its application in medicinal chemistry or biochemistry.
Benzyl N-{3-[(3-aminopropyl)carbamoyl]propyl}carbamate hydrochloride typically appears as a white crystalline solid at room temperature.
Key chemical properties include:
Property | Value |
---|---|
Molecular Formula | C14H25Cl2N3O2 |
Molecular Weight | 338.3 g/mol |
Melting Point | Not specified |
Solubility | Soluble in polar solvents |
These properties are essential for understanding the compound's behavior in various chemical environments .
Benzyl N-{3-[(3-aminopropyl)carbamoyl]propyl}carbamate hydrochloride has several applications across different scientific fields:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: